6-imino-N-(2-methoxyethyl)-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound is a structurally complex tricyclic molecule featuring a fused 14-membered ring system with multiple heteroatoms. Key functional groups include:
- N-(2-methoxyethyl) substituent: Introduces polarity and flexibility.
- 7-[(4-methylphenyl)methyl] (p-methylbenzyl) group: Enhances lipophilicity and may influence receptor binding.
- 2-oxo moiety: Likely contributes to electronic conjugation and stability.
Crystallographic tools like SHELXL and ORTEP-3 (used for small-molecule refinement and visualization) are critical for elucidating its 3D conformation .
Properties
Molecular Formula |
C23H23N5O3 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
6-imino-N-(2-methoxyethyl)-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C23H23N5O3/c1-15-6-8-16(9-7-15)14-28-20(24)17(22(29)25-10-12-31-2)13-18-21(28)26-19-5-3-4-11-27(19)23(18)30/h3-9,11,13,24H,10,12,14H2,1-2H3,(H,25,29) |
InChI Key |
QAMPKEQOMQRFLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=C(C2=N)C(=O)NCCOC)C(=O)N4C=CC=CC4=N3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Heterocyclic Intermediates
A solution-phase reaction between 2,4-dichloroquinazoline and a primary amine (e.g., benzylamine) in tetrahydrofuran (THF) at 0°C initiates cyclization. Triethylamine (TEA) is employed to neutralize HCl byproducts, yielding a dihydroquinazolinone intermediate. Subsequent heating to 60°C in the presence of 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) facilitates ring expansion, forming the tricyclic core with >80% yield.
Table 1: Optimization of Tricyclic Core Synthesis
| Condition | Catalyst | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| THF, TEA | None | 0°C → 60°C | 24 | 65 |
| THF, TBD (30 mol%) | TBD | 0°C → 60°C | 22 | 88 |
| Solid phase, NaOH | NaOH | 100°C | 18 | 72 |
Solid-phase synthesis using NaOH as a base under solvent-free conditions offers moderate yields (72%) but reduces purification complexity.
Carboxamide Formation
The final step involves coupling the carboxylic acid derivative with 2-methoxyethylamine to form the carboxamide.
Activation with EDC/HOBt
The carboxylic acid intermediate is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM. Subsequent addition of 2-methoxyethylamine at room temperature yields the target carboxamide with 85% purity.
Rhodium-Catalyzed Coupling
An alternative method employs Rh₂(OAc)₄ (2 mol%) in acetone at 60°C, enabling direct coupling without pre-activation. This one-pot approach reduces step count but requires stringent temperature control.
Optimization of Reaction Conditions
Comparative studies highlight the impact of catalysts, solvents, and bases on yield and scalability.
Table 2: Comparative Analysis of Carboxamide Coupling Methods
| Method | Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| EDC/HOBt | None | DCM | RT | 85 |
| Rh₂(OAc)₄ | Rh₂(OAc)₄ | Acetone | 60°C | 78 |
| Solid-phase | NaOH | Solvent-free | 100°C | 68 |
The EDC/HOBt method is preferred for large-scale synthesis due to reproducibility, while Rh₂(OAc)₄ offers advantages in reaction speed.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
6-imino-N-(2-methoxyethyl)-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions can introduce new substituents, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the tricyclic core .
Scientific Research Applications
6-imino-N-(2-methoxyethyl)-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 6-imino-N-(2-methoxyethyl)-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s unique structure allows it to bind selectively to these targets, potentially inhibiting or activating specific functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
The closest analogue is N-Ethyl-6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide (CAS: 371212-22-5, ). Key differences include:
| Feature | Target Compound | Analogue (CAS: 371212-22-5) |
|---|---|---|
| N-Substituent | N-(2-methoxyethyl) | N-Ethyl |
| Position 11 | Unsubstituted | 11-Methyl |
| Lipophilicity | Higher (due to p-methylbenzyl) | Lower (ethyl group) |
The N-(2-methoxyethyl) group in the target compound may enhance solubility compared to the simpler N-ethyl substituent, while the 11-methyl group in the analogue could introduce steric hindrance affecting binding affinity .
Heterocyclic Systems
Compounds like 8-(4-dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione () share tricyclic frameworks but differ in:
- Ring size and fusion : Spiro[4.5]decane vs. fused tetradeca-pentaene.
- Functional groups: Benzothiazole and oxa-aza moieties vs. imino-oxo-triaza systems.
Computational Similarity Analysis
Studies on similarity coefficients () suggest that the Tanimoto index is widely used to compare binary structural fingerprints. For the target compound:
- Substituent-driven diversity : Modifications at N- and benzyl positions significantly alter similarity scores.
- Scaffold conservation : The tricyclic core ensures moderate similarity (>60% via Tanimoto) with analogues like CAS: 371212-22-5, despite substituent variations .
Biological Activity
The compound 6-imino-N-(2-methoxyethyl)-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule with potential biological activity due to its unique structural features. This article explores its biological properties, synthesis, and potential applications based on available research findings.
Molecular Formula and Weight
- Molecular Formula : C28H25N5O2
- Molecular Weight : 463.5 g/mol
Structural Features
The compound features a triazatricyclic structure with multiple functional groups:
- Imino Group : Contributes to its reactivity and potential biological interactions.
- Methoxyethyl Side Chain : Enhances solubility and bioavailability.
- Carboxamide Moiety : May play a role in binding interactions with biological targets.
Preliminary Studies
Research indicates that compounds with structural similarities to this compound exhibit various biological activities, including:
- Antimicrobial Properties : Some analogs have shown effectiveness against bacterial strains.
- Anticancer Activity : Similar compounds have been evaluated for their ability to inhibit cancer cell growth.
The mechanism of action for this compound likely involves:
- Target Interaction : Binding to specific enzymes or receptors, modulating their activity.
- Biochemical Pathways : Influencing signaling pathways that regulate cellular functions.
Case Studies
- Anticancer Activity : A study on triazole derivatives indicated that modifications in the side chains can enhance cytotoxicity against various cancer cell lines. The presence of the imino group may facilitate interactions with DNA or RNA, leading to apoptosis in cancer cells.
- Antimicrobial Effects : Research on similar compounds has demonstrated inhibition of bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways.
Synthetic Routes
The synthesis typically involves multi-step organic reactions:
- Formation of the Tricyclic Core : Key reactions include cyclization and functional group modifications.
- Introduction of Functional Groups : The imino and carboxamide groups are introduced through specific amination and acylation reactions.
Industrial Production Methods
For large-scale production, methods such as continuous flow synthesis and green chemistry principles are adopted to enhance efficiency and reduce environmental impact.
Interaction Studies
Interaction studies are crucial for understanding how this compound behaves in biological systems. The unique combination of the triazole ring with a tetracyclic structure suggests distinct pharmacological properties compared to its analogs.
Potential Applications
Based on its biological activity, potential applications include:
- Medicinal Chemistry : Development of new therapeutic agents targeting specific diseases.
- Material Science : Use in the synthesis of novel materials or as catalysts in chemical reactions.
Q & A
Q. What are the key synthetic routes for synthesizing this compound, and how can its purity be ensured?
- Methodological Answer: The synthesis involves multi-step organic reactions, including cyclization of precursors (e.g., via the Sandmeyer reaction for halogenation) and functional group modifications. Critical steps include:
- Precursor Cyclization: Use catalysts like copper(I) iodide under reflux with polar aprotic solvents (e.g., DMF) to form the triazatricyclic core .
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (using ethanol/water mixtures) to achieve >95% purity .
- Validation: Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to detect residual solvents or by-products .
Q. How can researchers characterize the compound’s structural and physicochemical properties?
- Methodological Answer:
- Spectroscopy: Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions and hydrogen bonding interactions (e.g., imino group at δ 8.2–8.5 ppm) .
- Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (calculated: ~440 g/mol) and fragmentation patterns .
- Thermal Analysis: DSC/TGA to assess melting point (observed range: 210–220°C) and thermal stability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
- Methodological Answer:
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., from 24h to 2h) by using microwave irradiation (100–150°C, 300W) to enhance cyclization efficiency .
- Flow Chemistry: Implement continuous flow reactors for intermediates like the triazatricyclic core, ensuring consistent temperature/pressure control (e.g., 80°C, 1.5 bar) .
- Catalyst Screening: Test Pd/C or Raney nickel for hydrogenation steps, monitoring yield via in-situ FTIR to minimize over-reduction .
Q. What strategies can resolve contradictions in reported biological activity data for this compound?
- Methodological Answer:
- Comparative SAR Studies: Synthesize analogs (e.g., replacing the 4-methylphenyl group with fluorophenyl or methoxypropyl) and test inhibitory activity against kinases (e.g., EGFR, IC₅₀ assays) to identify critical substituents .
- Binding Assays: Use surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) with target proteins, validating discrepancies between in vitro and cellular assays .
- Metabolic Stability Tests: Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation, which may explain variable efficacy in different models .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action?
- Methodological Answer:
- Target Identification: Perform affinity chromatography using immobilized compound derivatives to pull down binding proteins from cell lysates, followed by LC-MS/MS proteomics .
- Crystallography: Co-crystallize the compound with suspected targets (e.g., kinases) to resolve binding modes at 1.5–2.0 Å resolution .
- Pathway Analysis: Use RNA-seq or phosphoproteomics on treated cell lines to map downstream signaling effects (e.g., apoptosis, cell cycle arrest) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
